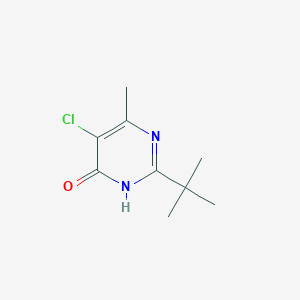
2-Tert-butyl-5-chloro-6-methyl-pyrimidin-4-OL
Overview
Description
2-Tert-butyl-5-chloro-6-methyl-pyrimidin-4-OL is a pyrimidine derivative characterized by a hydroxyl group at position 4, a tert-butyl substituent at position 2, a chlorine atom at position 5, and a methyl group at position 6. Its molecular formula is C₉H₁₃ClN₂O, with a molecular weight of 200.67 g/mol .
Biological Activity
2-Tert-butyl-5-chloro-6-methyl-pyrimidin-4-OL is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a tert-butyl group and a chloro substituent, which contribute to its unique pharmacological properties.
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors, which can lead to various therapeutic effects. Research indicates that this compound may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, thereby affecting cellular proliferation and survival .
Pharmacological Effects
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against a range of bacterial strains. Its efficacy varies based on concentration and the specific bacterial species tested.
- Antiparasitic Properties : The compound has demonstrated potential against protozoan parasites, making it a candidate for further development in treating diseases such as malaria and leishmaniasis .
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells through the inhibition of key metabolic pathways.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined, revealing significant activity at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including HeLa and MCF-7 cells. The results indicated that the compound exhibited a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Safety and Toxicology
Toxicological assessments indicate that while this compound shows promising biological activity, further studies are required to evaluate its safety profile, including potential cytotoxic effects on normal cells and long-term toxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-tert-butyl-5-chloro-6-methyl-pyrimidin-4-ol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of pyrimidin-4-ol derivatives typically involves halogenation and substitution reactions. For example:
- Halogenation: Chlorination at the 5-position can be achieved using POCl₃ or PCl₅ under reflux conditions (analogous to methods for 5-bromo-6-chloro-2-methylpyrimidin-4-ol) .
- Substitution: Introduction of the tert-butyl group may require nucleophilic substitution with tert-butyl halides in the presence of a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours.
- Optimization: Adjust reaction time, temperature, and stoichiometry to maximize yield. For example, highlights 48-hour reactions at 85°C for similar heterocycles, suggesting extended reaction times may improve tert-butyl incorporation .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns. For example, tert-butyl protons appear as a singlet (~1.3 ppm), while aromatic protons resonate at 6.5–8.5 ppm .
- Mass Spectrometry: High-resolution MS (HRMS) can verify molecular weight (e.g., C₉H₁₃ClN₂O: Calc. 200.07, Found 200.06).
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen-bonding interactions (hydroxyl group at position 4 may form intramolecular bonds) .
Q. What are the stability and storage considerations for this compound?
Methodological Answer:
- Stability: The hydroxyl and chloro groups may render the compound sensitive to moisture and light. Store under inert gas (Ar/N₂) at –20°C in amber vials.
- Reactivity: Avoid strong oxidizers (e.g., peroxides) and bases, as tert-butyl groups can undergo elimination under basic conditions .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, and what mechanistic pathways should be explored?
Methodological Answer:
- In Vitro Assays: Test antimicrobial activity using minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Mechanistic Studies:
- Enzyme Inhibition: Screen against kinases or cytochrome P450 enzymes using fluorescence-based assays.
- Molecular Docking: Model interactions with target proteins (e.g., dihydrofolate reductase) to identify binding motifs .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Modification Sites:
- Position 5: Replace Cl with Br, F, or CF₃ to modulate electron-withdrawing effects.
- Position 6: Introduce methyl or ethyl groups to assess steric effects .
- SAR Workflow:
- Synthesize 10–15 derivatives with systematic substitutions.
- Test biological activity and correlate with computational parameters (e.g., logP, polar surface area).
- Use QSAR models to predict optimal substituents .
Q. Which advanced analytical methods are suitable for detecting this compound in complex matrices (e.g., biological samples)?
Methodological Answer:
- LC-MS/MS: Employ reverse-phase C18 columns with ESI+ ionization for trace detection (LOD: 0.1–1 ng/mL).
- Metabolite Profiling: Use isotopic labeling (e.g., ¹³C) to track metabolic pathways in vivo .
- Surface Adsorption Studies: Apply microspectroscopic imaging (e.g., ToF-SIMS) to analyze interactions with indoor/biological surfaces .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism and Positional Effects
The positional arrangement of substituents significantly alters physicochemical properties. For example:
- 2-Tert-butyl-6-chloromethyl-pyrimidin-4-ol (C₉H₁₃ClN₂O, MW 200.67) shares the same molecular formula as the target compound but features a chloromethyl (-CH₂Cl) group at position 6 instead of separate chloro and methyl groups at positions 5 and 6. This difference increases reactivity, as the chloromethyl group is prone to nucleophilic substitution or elimination reactions, unlike the more stable 5-chloro-6-methyl configuration .
Halogen Substitution Effects
Halogen type and position influence electronic and steric profiles:
- 2-Chloro-5-fluoro-pyrimidin-4-ol (MW ~148.53) replaces the tert-butyl and methyl groups with fluorine at position 5 and retains chlorine at position 2. However, the absence of alkyl substituents reduces steric hindrance, which may affect binding interactions in biological systems .
Functional Group Variations
- 2-Amino-5-chloro-6-methyl-1H-pyrimidin-4-one (C₅H₅ClN₃O, MW 161.57) replaces the hydroxyl group with an amino (-NH₂) group and introduces a ketone at position 4. The amino group increases basicity (pKa ~5–7 for pyrimidine amines) compared to the hydroxyl group (pKa ~8–10 for pyrimidinols), altering solubility and reactivity. The ketone group further modifies electron distribution, reducing resonance stabilization compared to the hydroxylated analog .
Data Table: Key Properties of Comparable Pyrimidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Key Features |
|---|---|---|---|---|---|
| 2-Tert-butyl-5-chloro-6-methyl-pyrimidin-4-ol | C₉H₁₃ClN₂O | 200.67 | 2-t-Bu, 5-Cl, 6-Me, 4-OH | 94171-08-1 | High lipophilicity, steric bulk |
| 2-Tert-butyl-6-chloromethyl-pyrimidin-4-ol | C₉H₁₃ClN₂O | 200.67 | 2-t-Bu, 6-CH₂Cl, 4-OH | Not provided | Reactive chloromethyl group |
| 2-Chloro-5-fluoro-pyrimidin-4-ol | Not provided | ~148.53 | 2-Cl, 5-F, 4-OH | Not provided | Enhanced polarity, smaller substituents |
| 2-Amino-5-chloro-6-methyl-1H-pyrimidin-4-one | C₅H₅ClN₃O | 161.57 | 2-NH₂, 5-Cl, 6-Me, 4-O | 7749-63-5 | Increased basicity, ketone functionality |
Research Findings and Implications
- Steric Effects : The tert-butyl group in the target compound enhances metabolic stability by hindering enzymatic access, making it advantageous for drug design .
- Reactivity : The chloromethyl isomer’s higher reactivity may limit its utility in stable formulations but could be leveraged in prodrug strategies .
- Acidity-Basicity Balance: Amino-substituted derivatives (e.g., 2-amino-5-chloro-6-methyl-1H-pyrimidin-4-one) offer tunable basicity for pH-dependent activity, contrasting with the hydroxyl group’s moderate acidity in the target compound .
Properties
IUPAC Name |
2-tert-butyl-5-chloro-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-5-6(10)7(13)12-8(11-5)9(2,3)4/h1-4H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGECWXPAUPEQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193371 | |
| Record name | 5-Chloro-2-(1,1-dimethylethyl)-6-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287927-88-2 | |
| Record name | 5-Chloro-2-(1,1-dimethylethyl)-6-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287927-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(1,1-dimethylethyl)-6-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















